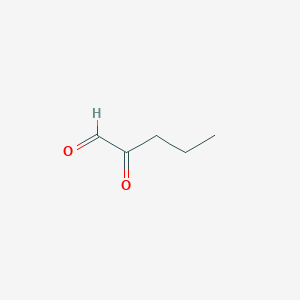

2-Oxopentanal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-5(7)4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTHVMAIBQVUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223550 | |

| Record name | Valeraldehyde, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7332-93-6 | |

| Record name | 2-Oxopentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7332-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeraldehyde, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Production of 2 Oxopentanal

Catalytic Oxidation Approaches

Catalytic oxidation represents a prominent strategy for synthesizing carbonyl compounds. This approach utilizes catalysts to facilitate the selective oxidation of substrates, often using environmentally benign oxidants like molecular oxygen.

The aerobic oxidation of alcohols using palladium-based catalysts is a well-established method for producing carbonyl compounds. researchgate.net Heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or alumina (Pd-Al₂O₃), are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. In this method, a secondary alcohol like 2-pentanol is oxidized in the presence of the palladium catalyst and an oxygen source, typically air, to yield the corresponding ketone. While this method applied to 2-pentanol would yield 2-pentanone, analogous oxidation of a suitable diol precursor like 1,2-pentanediol would be required to produce 2-oxopentanal.

Aerobic Oxidation of 2-Pentanol using Heterogeneous Palladium-Supported Catalysts (Pd/C, Pd-Al₂O₃)

Mechanistic Insights into Pd⁰ → Pd²⁺ Cycles and O₂ RegenerationThe catalytic cycle for aerobic alcohol oxidation by palladium catalysts involves two main stages.nih.govIn the first stage, the alcohol substrate is oxidized by a Palladium(II) species, which is concurrently reduced to Palladium(0).nih.govThe turnover-limiting step in this process consists of the formation of a palladium(II)-alkoxide, followed by the dissociation of a ligand (like pyridine (B92270), if present) and subsequent β-hydride elimination.nih.gov

In the second stage, the reduced Pd(0) catalyst is re-oxidized back to the active Pd(II) state by molecular oxygen (O₂), which acts as the terminal oxidant. researchgate.net This regeneration of the catalyst allows for a continuous catalytic cycle, with water being the primary byproduct, making it an environmentally appealing process. researchgate.net

Table 1: Overview of Palladium-Catalyzed Aerobic Oxidation

| Parameter | Description |

|---|---|

| Catalyst | Heterogeneous Palladium (e.g., Pd/C, Pd-Al₂O₃) |

| Substrate | Alcohols (e.g., 2-Pentanol) |

| Oxidant | Molecular Oxygen (O₂) from air |

| Key Mechanism | Pd(II) mediated alcohol oxidation followed by aerobic regeneration of Pd(II) from Pd(0) |

| Advantages | Use of a green oxidant, catalyst recyclability |

Mixed metal oxides, particularly those containing copper and manganese, are effective catalysts for oxidation reactions. researchgate.net These catalysts can be prepared via methods like co-precipitation. researchgate.net Copper-manganese mixed oxides have demonstrated high activity and selectivity in the oxidation of various alcohols to their corresponding aldehydes or ketones, using molecular oxygen as the oxidant. researchgate.net For instance, CuO nanoparticles have been shown to be an efficient heterogeneous catalyst for the aerobic oxidation of benzylic, alicyclic, and unsaturated alcohols. dtu.dk The high efficiency of Cu-Mn oxide systems is often attributed to the synergistic effects between the two metal components.

Pyridinium chlorochromate (PCC) is a well-known reagent primarily used for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (CH₂Cl₂) to prevent over-oxidation. wikipedia.orgresearchgate.net

PCC is highly selective and, under anhydrous conditions, does not typically oxidize aldehydes further to carboxylic acids. masterorganicchemistry.compearson.com Therefore, the direct oxidation of pentanal at the C2 position to yield this compound is not a standard application of PCC. However, if water is present in the reaction mixture, an aldehyde can form a hydrate, which may be susceptible to further oxidation. masterorganicchemistry.comlibretexts.org The primary utility of PCC remains the conversion of alcohols, such as 1-pentanol to pentanal or 2-pentanol to 2-pentanone. varsitytutors.com

Table 2: Characteristics of PCC Oxidation

| Feature | Description |

|---|---|

| Reagent | Pyridinium Chlorochromate ([C₅H₅NH][CrO₃Cl]) |

| Primary Function | Oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) researchgate.net |

| Selectivity | High selectivity for the aldehyde stage; does not typically oxidize aldehydes or ketones. wikipedia.org |

| Work-up | Often involves filtration through celite or silica (B1680970) to remove chromium byproducts. organic-synthesis.com |

Hydrolytic Synthesis Pathways

Hydrolysis is a chemical process that involves the cleavage of chemical bonds by the addition of water. In organic synthesis, it is a common method for converting certain functional groups.

2-Pentanone oxime is an organic compound that can be synthesized from 2-pentanone through various methods, including ammoxidation where 2-pentanone reacts with hydrogen peroxide and ammonia (B1221849). google.com Oximes, in general, can be hydrolyzed back to their parent carbonyl compound (an aldehyde or ketone) and hydroxylamine, typically under acidic conditions.

Therefore, the hydrolysis of 2-pentanone oxime would regenerate 2-pentanone, not this compound. This process serves as a standard method for the deprotection of a ketone. While 2-pentanone oxime is a stable compound used in various industrial applications, its hydrolysis leads back to the starting ketone. senrial-chem.com

Hydrolysis of 2-Pentene

The direct, simple hydrolysis of an alkene like 2-pentene does not yield a keto-aldehyde. However, the term can be used more broadly in an industrial context to refer to oxidative processes where water acts as the nucleophile. The Wacker-Tsuji oxidation is a well-established industrial method that transforms alkenes into carbonyl compounds using a palladium(II) catalyst. wikipedia.orgorganic-chemistry.org

In this process, an alkene is oxidized in the presence of water, a palladium(II) salt (e.g., PdCl₂), and a co-oxidant. libretexts.org The co-oxidant, typically a copper(II) salt like CuCl₂, regenerates the active palladium(II) catalyst, allowing it to be used in catalytic amounts. Molecular oxygen is often used as the ultimate oxidant to reoxidize the resulting copper(I) back to copper(II). alfa-chemistry.com

The reaction mechanism involves the coordination of the alkene to the palladium(II) center, followed by the nucleophilic attack of a water molecule on the coordinated double bond (hydroxypalladation). libretexts.org Subsequent β-hydride elimination and further steps lead to the formation of the carbonyl compound and reduced palladium(0). For an internal, unsymmetrical alkene like 2-pentene, the regioselectivity of the water attack can be difficult to control, potentially leading to a mixture of ketones. alfa-chemistry.com While terminal alkenes reliably yield methyl ketones via Markovnikov addition, the oxidation of internal alkenes like 2-pentene would more likely produce pentan-2-one and pentan-3-one rather than this compound. libretexts.orgalfa-chemistry.com

Table 1: Key Components of the Wacker-Tsuji Oxidation

| Component | Function | Example |

|---|---|---|

| Alkene Substrate | Starting material containing the C=C bond to be oxidized. | 2-Pentene |

| Catalyst | Facilitates the oxidation of the alkene. | Palladium(II) chloride (PdCl₂) |

| Co-catalyst | Regenerates the primary catalyst. | Copper(II) chloride (CuCl₂) |

| Oxidant | The ultimate oxidizing agent that is consumed. | Oxygen (O₂) |

| Nucleophile | Attacks the coordinated alkene to form the C-O bond. | Water (H₂O) |

Electrochemical Synthesis Routes

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. While the term "electrochemical reduction" is specified, the synthesis of a more oxidized species like this compound from a logical precursor would typically involve anodic oxidation. For instance, the electrochemical oxidation of 2-hydroxypentanal could provide a direct route to this compound.

In such a process, the substrate (2-hydroxypentanal) would be oxidized at the anode of an electrochemical cell. This anodic oxidation would selectively convert the secondary alcohol group into a ketone, yielding the desired α-keto aldehyde structure. Studies on the electrochemical oxidation of other alcohols have demonstrated the feasibility of this approach, using various electrode materials. researchgate.net The efficiency and selectivity of the reaction can be controlled by adjusting parameters such as the electrode material, applied potential, solvent, and supporting electrolyte. This method avoids the use of chemical oxidants, with the electrode serving as the "reagentless" oxidant.

Ozonolysis-Based Preparations

Ozonolysis is a powerful organic reaction that cleaves carbon-carbon double or triple bonds using ozone (O₃). wikipedia.org The ozonolysis of an alkyne is a known method for preparing α-dicarbonyl compounds. byjus.com Specifically, the ozonolysis of 2-pentyne can be employed to synthesize this compound.

The reaction proceeds through the formation of an unstable primary ozonide intermediate, which rearranges to a more stable trioxolane ozonide. libretexts.org The subsequent treatment of this ozonide, known as the workup step, determines the final products. To obtain the α-dicarbonyl compound (this compound), a reductive workup is required. organic-chemistry.org Reductive workup agents, such as triphenylphosphine (PPh₃) or dimethyl sulfide (DMS), cleave the ozonide to yield the desired carbonyl compounds while preventing over-oxidation to carboxylic acids. organic-chemistry.orglibretexts.org An oxidative workup, in contrast, would cleave the 2-pentyne molecule into propanoic acid and ethanoic acid. doubtnut.com

The integration of microwave irradiation into this process can significantly enhance the reaction. Microwave-assisted organic synthesis is a modern technique known for dramatically reducing reaction times, increasing product yields, and improving reaction efficiency by providing rapid and uniform heating. mdpi.com Applying microwave assistance to the ozonolysis of 2-pentyne could therefore offer a more rapid and efficient route to this compound compared to conventional heating methods.

Table 2: Ozonolysis Workup Conditions and Products from 2-Pentyne

| Workup Type | Reagents | Primary Product from 2-Pentyne |

|---|---|---|

| Reductive | O₃, then PPh₃ or DMS | This compound |

| Oxidative | O₃, then H₂O₂ or H₂O | Propanoic acid and Ethanoic acid |

Comparative Analysis of Synthetic Methods

A thorough evaluation of synthetic routes to this compound necessitates a multi-faceted comparison of key performance indicators. The classical approach for this transformation is the Riley oxidation, which utilizes selenium dioxide to oxidize the α-methylene group of a ketone. In the context of this compound synthesis, the starting material is pentan-2-one.

Evaluation of Yield and Selectivity Profiles

The Riley oxidation of pentan-2-one with selenium dioxide is a well-established method for producing 1,2-dicarbonyl compounds. The reaction proceeds via an enol intermediate, followed by attack at the electrophilic selenium center. While specific yield data for the synthesis of this compound via this method is not extensively reported in readily available literature, typical yields for Riley oxidations of aliphatic ketones can range from moderate to good, often in the realm of 50-70%. nrochemistry.com

A key consideration in the oxidation of unsymmetrical ketones like pentan-2-one is regioselectivity. The oxidation can theoretically occur at either the C1 or C3 position. However, the reaction generally favors oxidation at the less hindered methylene group. In the case of pentan-2-one, this would favor the formation of 2,3-pentanedione over this compound. To achieve selectivity for this compound, careful control of reaction conditions is crucial.

Alternative approaches, while less specific to this compound in the surveyed literature, include the oxidation of 1,2-pentanediol. The choice of oxidizing agent and catalyst system would be critical in selectively oxidizing the secondary alcohol to a ketone while leaving the primary alcohol as an aldehyde. The development of selective catalysts for diol oxidation is an active area of research, with systems based on metals like copper showing promise for the synthesis of α-keto aldehydes from α-hydroxy ketones. rsc.org

| Synthetic Method | Precursor | Reagents | Typical Yield | Selectivity Profile |

| Riley Oxidation | Pentan-2-one | Selenium dioxide (SeO₂) | Moderate to Good (Est. 50-70%) | Can produce a mixture of 2,3-pentanedione and this compound. Selectivity depends on reaction conditions. |

| Oxidation of 1,2-Pentanediol | 1,2-Pentanediol | Selective oxidizing agents | Variable | Highly dependent on the catalyst and reaction conditions to favor aldehyde formation over carboxylic acid. |

Assessment of Scalability for Research and Industrial Applications

From a research perspective, the Riley oxidation is a feasible method for producing gram-scale quantities of this compound for laboratory studies. The reaction setup is relatively straightforward, typically involving heating the ketone with selenium dioxide in a suitable solvent like dioxane. nrochemistry.com

| Synthetic Method | Scalability for Research | Scalability for Industrial Applications | Key Considerations |

| Riley Oxidation | Feasible | Challenging | Toxicity of selenium dioxide, byproduct formation, and waste management. adichemistry.comresearchgate.net |

| Catalytic Oxidation | Feasible | Potentially High | Catalyst cost, stability, and selectivity are critical factors. Requires further development for specific this compound synthesis. |

Green Chemistry Aspects and Byproduct Generation

The principles of green chemistry encourage the use of less hazardous materials, renewable feedstocks, and processes that minimize waste. The Riley oxidation, with its use of toxic selenium dioxide and the generation of selenium-containing byproducts, scores poorly from a green chemistry perspective. adichemistry.com

In contrast, catalytic oxidation methods using benign oxidants like molecular oxygen or hydrogen peroxide are considered greener alternatives. tandfonline.comresearchgate.net The primary byproduct in these cases is often water, which is environmentally harmless. The use of heterogeneous catalysts that can be easily recovered and reused further enhances the green credentials of these methods. tandfonline.com The choice of solvent also plays a significant role in the environmental impact of a synthesis. Green solvents such as water, supercritical fluids, or bio-derived solvents are increasingly being explored for oxidation reactions to replace traditional volatile organic compounds. unimi.it

The main byproduct of the Riley oxidation of pentan-2-one, aside from elemental selenium, is water. However, the potential for side reactions leading to other oxidized products or polymerization of the desired aldehyde exists, which can complicate purification and generate additional waste.

| Synthetic Method | Green Chemistry Aspects | Major Byproducts |

| Riley Oxidation | Poor | Elemental selenium, water, potential side-reaction products. |

| Catalytic Oxidation | Good to Excellent | Water (with H₂O₂ or O₂ as oxidant), minimal byproducts with high selectivity. |

Purification Strategies for High-Purity this compound for Laboratory Studies

Obtaining high-purity this compound is essential for its use in laboratory research, particularly for studies involving reaction kinetics, mechanism elucidation, and as a standard for analytical methods. Given the reactive nature of the aldehyde functional group, purification strategies must be carefully chosen to avoid degradation or side reactions.

For the purification of α-ketoaldehydes like this compound produced from methods such as the Riley oxidation, flash column chromatography is a commonly employed technique. nrochemistry.com This method allows for the separation of the desired product from unreacted starting materials, the selenium byproduct, and other impurities based on differences in polarity. A silica gel stationary phase is typically used, with a solvent system of appropriate polarity to achieve good separation.

Distillation under reduced pressure may also be a viable purification method for this compound, provided the compound is thermally stable enough to withstand the required temperatures without significant decomposition or polymerization. The relatively low molecular weight of this compound suggests that it should be volatile enough for distillation.

For trace-level analysis or the purification of small quantities, preparative high-performance liquid chromatography (HPLC) can be a powerful tool. lcms.czteledynelabs.comshimadzu.comspringernature.com This technique offers high resolution and can separate closely related impurities. Reverse-phase HPLC, with a C18 column and a mobile phase of acetonitrile (B52724) and water, is a common setup for the separation of polar organic molecules.

It is also important to consider that aldehydes can be sensitive to air oxidation. Therefore, purification and subsequent storage should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to maintain the purity of the compound over time.

| Purification Method | Principle | Applicability for this compound | Key Considerations |

| Flash Column Chromatography | Adsorption chromatography | High | Effective for removing non-volatile impurities and selenium byproducts. nrochemistry.com |

| Distillation | Difference in boiling points | Moderate | Potential for thermal degradation or polymerization. Best performed under reduced pressure. |

| Preparative HPLC | High-resolution liquid chromatography | High | Suitable for obtaining very high purity material on a smaller scale. lcms.czteledynelabs.comshimadzu.comspringernature.com |

Chemical Reactivity and Transformation Pathways of 2 Oxopentanal

Fundamental Reactivity Mechanisms

The presence of two carbonyl groups renders 2-Oxopentanal a highly reactive molecule. The distinct electronic environments of the aldehyde and ketone functionalities govern its participation in a range of chemical reactions.

Nucleophilic Reactivity Driven by Carbonyl Functionality

The core of this compound's reactivity lies in the electrophilic nature of its two carbonyl carbons. The carbon-oxygen double bond is polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge. This electron deficiency at the carbonyl carbons makes them prime targets for attack by nucleophiles. nptel.ac.in

Generally, aldehydes are more reactive in nucleophilic additions than ketones. ksu.edu.sadoubtnut.com This increased reactivity is attributed to both steric and electronic factors. Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an approaching nucleophile compared to the two larger alkyl groups on the ketone's carbonyl carbon. ksu.edu.sa Electronically, the two alkyl groups in a ketone are more effective at donating electron density to the carbonyl carbon, which reduces its electrophilicity and thus its reactivity towards nucleophiles. ksu.edu.saunacademy.com

Participation in Nucleophilic Addition Reactions

This compound readily undergoes nucleophilic addition reactions, a cornerstone of carbonyl chemistry. nptel.ac.in In these reactions, a nucleophile adds to the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group. This process is often catalyzed by either acid or base. nptel.ac.in

A notable example of this reactivity is the aldol (B89426) condensation, where this compound can react with itself or other carbonyl compounds to form larger molecules, such as β-hydroxy ketones or α,β-unsaturated ketones. This reaction typically proceeds under basic conditions with catalysts like sodium hydroxide (B78521) or potassium hydroxide.

Oxidation Reactions

The aldehyde functional group in this compound is susceptible to oxidation, leading to the formation of a carboxylic acid.

Formation of 2-Oxopentanoic Acid

Oxidation of this compound specifically targets the aldehyde group, converting it to a carboxylic acid and yielding 2-Oxopentanoic acid. This transformation is a common reaction for aldehydes and highlights the difference in oxidation susceptibility between aldehydes and ketones.

Reagents and Conditions in Oxidative Transformations

Several oxidizing agents can effect the transformation of this compound to 2-Oxopentanoic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction is often carried out in the presence of metal catalysts or with oxygen. For instance, using CrO₃ in sulfuric acid can achieve this oxidation, although there is a risk of over-oxidation.

Table 1: Reagents for the Oxidation of this compound

| Reagent | Product |

|---|---|

| Potassium permanganate (KMnO₄) | 2-Oxopentanoic acid |

| Chromium trioxide (CrO₃) | 2-Oxopentanoic acid |

| Oxygen with metal catalysts | 2-Oxopentanoic acid |

Reduction Reactions

The carbonyl groups of this compound can be reduced to alcohols. The reduction of this compound typically yields 2-pentanol. This transformation can be achieved using hydrogen gas in the presence of a palladium catalyst.

Conversion to 2-Pentanol

The reduction of this compound can yield 2-pentanol. This conversion involves the reduction of the ketone functional group to a secondary alcohol.

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is a primary method for the reduction of carbonyl compounds. For this compound, this process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Palladium-based catalysts, such as palladium on carbon (Pd/C), are effective for the hydrogenation of carbonyl groups. The general mechanism involves the heterolytic cleavage of the H-H bond in hydrogen gas by the catalyst, followed by the transfer of a hydride to the carbonyl carbon and a proton to the carbonyl oxygen.

Ruthenium-containing complexes have also been studied for the hydrogenation of related carbonyl compounds, demonstrating the utility of various transition metals in these transformations. rsc.org In some systems, additives like carbon dioxide and organic base ligands can promote the catalytic activity. rsc.org

Below is a table summarizing various methods for the transformation of related carbonyl compounds, which can be analogous to the hydrogenation of this compound.

| Catalyst System | Substrate | Product | Key Features |

| Pd/C, H₂ | This compound | 2-Pentanol | Standard heterogeneous catalysis. |

| RuCl₃, HCOOH/H₂ | Levulinic Acid | γ-valerolactone | CO₂ can act as a promoter. rsc.org |

| Pd/C-wet, PMHS | Aromatic Carbonyls | Corresponding Alcohols | Transfer hydrogenation with a silane (B1218182) hydrogen donor. researchgate.net |

Condensation Reactions

This compound readily undergoes condensation reactions, a characteristic feature of its reactivity profile. cymitquimica.com These reactions are fundamental in forming larger, more complex molecules.

Aldol Condensation Processes

Aldol condensation is a key reaction for this compound, facilitated by the presence of both an aldehyde and an enolizable ketone. wikipedia.org The reaction can proceed intramolecularly or intermolecularly, leading to a diverse range of products. wikipedia.orgchegg.com The fundamental steps of an aldol reaction involve the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl group of another molecule. wikipedia.org

Formation of β-Hydroxy Ketones and α,β-Unsaturated Ketones

The initial product of an aldol addition reaction involving this compound is a β-hydroxy ketone. wikipedia.org This product can subsequently undergo dehydration, often promoted by heat or acidic/basic conditions, to form a more stable α,β-unsaturated ketone. wikipedia.org For example, the intramolecular aldol condensation of a related compound, 2,2-dimethyl-4-oxopentanal, leads to the formation of an α,β-unsaturated cyclic ketone. chegg.com

Base-Catalyzed Condensations

Base catalysts, such as sodium hydroxide or potassium hydroxide, are commonly used to promote aldol condensation reactions. The base facilitates the deprotonation of the α-carbon to the ketone, generating the nucleophilic enolate. wikipedia.org The rate and outcome of the reaction can be influenced by the strength of the base and the reaction conditions.

The general mechanism for a base-catalyzed aldol condensation is as follows:

Enolate formation: A base abstracts an α-hydrogen to form a resonance-stabilized enolate.

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of another aldehyde or ketone molecule.

Protonation: The resulting alkoxide is protonated to form the β-hydroxy carbonyl compound.

Dehydration (Condensation): Elimination of a water molecule yields the α,β-unsaturated carbonyl compound. wikipedia.org

Participation in Heterocyclic Compound Formation

The reactivity of this compound allows for its use as a precursor in the synthesis of heterocyclic compounds. For instance, a derivative, 3-methyl-2-oxopentanal (B12975754), has been utilized in the synthesis of imidazo[1,2-a]pyrazines. researchgate.net This highlights the potential of this compound and its derivatives to serve as building blocks for complex cyclic structures. The synthesis of various N,O-doped heterocyclic scaffolds can be achieved through reactions involving carbonyl compounds and other functional groups, demonstrating the broad applicability of these intermediates. researchgate.net

Role in the Synthesis of Pyrido[2,3-d]pyrimidines (as 2-methyl-3-oxopentanal)

A derivative of this compound, specifically 2-methyl-3-oxopentanal (B8733905), serves as a key building block in the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) heterocyclic system. Research has demonstrated its utility in constructing this fused ring system, which is of interest in medicinal chemistry.

In a notable synthetic approach, 2-methyl-3-oxopentanal is reacted with 2,4-diaminopyrimidine-6(1H)-one. ijarmps.org This reaction is typically conducted in the presence of a strong acid, such as 85% phosphoric acid, which catalyzes the condensation and subsequent cyclization. ijarmps.orgrjptonline.org The orientation of the reaction is governed by the differential reactivity of the two carbonyl groups in the unsymmetrical dicarbonyl compound. The more reactive aldehyde function of 2-methyl-3-oxopentanal selectively reacts with the nucleophilic 5-position of the pyrimidine (B1678525) ring. ijarmps.org This specific interaction leads to the formation of a single product, 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one, highlighting the regioselectivity of the transformation. ijarmps.orgrjptonline.org

The general strategy involves the fusion of a pyridine (B92270) ring onto a pre-existing pyrimidine ring, a common method for synthesizing pyrido[2,3-d]pyrimidines. ijarmps.orgrjptonline.org This particular pathway utilizes an appropriately substituted 4-aminopyrimidine (B60600) and a three-carbon unit provided by the α-ketoaldehyde derivative. ijarmps.org

Table 1: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

| Reactants | Reagent/Solvent | Product | Finding | Citation |

| 2,4-diaminopyrimidine-6-one | Phosphoric acid (85%) | 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one | The aldehyde group of 2-methyl-3-oxopentanal reacts selectively with the 5-position of the pyrimidine ring. | ijarmps.orgrjptonline.org |

| 2-methyl-3-oxopentanal |

Involvement in Imidazo[1,2-a]pyrazine (B1224502) Synthesis (as 3-methyl-2-oxopentanal)

The isomer 3-methyl-2-oxopentanal is implicated in the synthesis of imidazo[1,2-a]pyrazines, a class of compounds known for their roles in bioluminescence. researchgate.netresearchgate.net The construction of the imidazo[1,2-a]pyrazine skeleton often involves the reaction of a 2-aminopyrazine (B29847) precursor with an α-ketoaldehyde or its synthetic equivalent. clockss.orgclockss.org

Specifically, a method utilizing 3-methyl-2-oxopentanal has been developed for the synthesis of luciferin (B1168401) analogs, such as (S)-Cypridina luciferin. researchgate.net This process involves the condensation of 3-methyl-2-oxopentanal with a complex aminopyrazine derivative known as ethioluciferin. researchgate.netresearchgate.net This synthetic route is reported to be high-yielding, achieving close to an 85% total yield. researchgate.netresearchgate.net The reaction is typically acid-catalyzed, often using a catalytic amount of concentrated hydrochloric acid in an alcohol solvent, which facilitates the cyclization to form the final imidazo[1,2-a]pyrazin-3(7H)-one core structure. clockss.orgclockss.org While effective, the reliance on ethioluciferin as the primary source material is a notable aspect of this specific pathway. researchgate.netresearchgate.net

Table 2: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

| Reactants | Key Feature | Product Class | Yield | Citation |

| 3-methyl-2-oxopentanal | Condensation with a 2-aminopyrazine precursor (e.g., ethioluciferin). | Imidazo[1,2-a]pyrazines | Up to 85% | researchgate.netresearchgate.net |

| 2-aminopyrazine derivative |

Molecular Rearrangements and Tautomerism

Keto-Enol Tautomerism and its Chemical Implications

Like other carbonyl compounds possessing alpha-hydrogens (α-hydrogens), this compound participates in keto-enol tautomerism. libretexts.orglibretexts.orgnanalysis.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. nanalysis.compatsnap.com In this case, this compound exists in a dynamic equilibrium between its dicarbonyl (keto) form and one or more enol forms, which feature a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.orgfiveable.me

The equilibrium can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Tautomerism: Involves protonation of a carbonyl oxygen followed by deprotonation of the α-carbon to form the enol. libretexts.orglibretexts.org

Base-Catalyzed Tautomerism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate anion, which is then protonated on the oxygen atom. libretexts.org

A primary chemical implication of this tautomerism is the enhanced nucleophilicity of the α-carbon in the enol or enolate form. masterorganicchemistry.com While the keto form predominates at equilibrium, the enol form provides a pathway for the α-carbon to react with electrophiles. masterorganicchemistry.com The presence of two carbonyl groups in this compound allows for the formation of different enol tautomers, depending on which α-hydrogen is involved in the transfer.

Influence on Reaction Pathways and Stability

The existence of keto-enol tautomerism directly influences the stability and reaction pathways of this compound.

Stability: For simple aldehydes and ketones, the keto tautomer is generally more stable and thus favored at equilibrium. libretexts.orgmasterorganicchemistry.com This preference is largely due to the greater strength of the carbon-oxygen (C=O) pi bond compared to the carbon-carbon (C=C) pi bond of the enol. patsnap.com Therefore, under standard conditions, this compound exists predominantly in its dicarbonyl form. However, the ability to tautomerize is a key feature of its molecular behavior.

Reaction Pathways: The tautomeric equilibrium is fundamental to the reactivity of this compound, especially in reactions involving the α-carbon. Many reactions, such as aldol condensations and α-halogenation, proceed via the enol or enolate intermediate, even if it is present in only a small concentration. masterorganicchemistry.com The enol form acts as the active nucleophile. Furthermore, computational models have suggested that the keto-enol tautomerism of this compound plays a role in influencing its photodegradation pathways in atmospheric chemistry. This indicates that the ability to interconvert between keto and enol forms can dictate the ultimate fate of the molecule under various conditions.

Applications of 2 Oxopentanal in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

2-Oxopentanal (also known as propylglyoxal) is a reactive organic compound with the molecular formula C5H8O2. cymitquimica.comnih.gov Its structure, featuring both an aldehyde and a ketone functional group, makes it a valuable intermediate in the synthesis of more complex organic molecules. cymitquimica.com The presence of these two carbonyl groups allows for a variety of chemical reactions, including condensation reactions, which are crucial for building larger molecular frameworks. cymitquimica.com This reactivity is harnessed in various synthetic pathways to construct intricate molecular structures that are often the backbones of pharmaceuticals and other fine chemicals. cymitquimica.com

Building Block for Pharmaceuticals and Agrochemicals

The unique chemical structure of this compound makes it a significant building block in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comontosight.ai Its ability to participate in diverse chemical transformations allows for its incorporation into a wide array of complex molecules with potential biological activity. cymitquimica.com Research has explored its role as a precursor in the development of new therapeutic agents. The dicarbonyl nature of this compound provides reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of constructing the core structures of many medicinal and agricultural compounds. cymitquimica.com

Precursor for Fine Chemicals, Fragrances, and Flavors

Beyond the pharmaceutical and agrochemical industries, this compound serves as a precursor in the production of various fine chemicals, including fragrances and flavors. The reactivity of its carbonyl groups is exploited to create molecules that contribute to specific scents and tastes. This application highlights the compound's utility in industries where the precise synthesis of molecules with desired sensory properties is essential.

Contributions to Enantioselective Synthesis Methodologies

While direct research on the enantioselective synthesis of this compound itself is not extensively detailed in the provided results, the synthesis of related chiral compounds underscores the importance of controlling stereochemistry in molecules of this class. For instance, the enantioselective synthesis of 2-alkyl-4-oxopentanal has been a subject of study, indicating the relevance of creating chiral centers in similar keto-aldehydes. acs.orgacs.org Such methodologies are crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. The principles applied in these syntheses can be extrapolated to develop methods for producing chiral derivatives of this compound.

Derivatization Strategies for Functional Group Transformations

The dual functionality of this compound allows for a variety of derivatization strategies to transform its functional groups. cymitquimica.com These transformations are essential for building more complex molecules. For example, the carbonyl groups can undergo nucleophilic addition reactions, which is a common strategy for introducing new functionalities. cymitquimica.com

Preparation of Enantiopure Sulfinimines (related to 4-Oxopentanal)

A notable derivatization strategy, although documented for the related compound 4-oxopentanal (B105764), involves the preparation of enantiopure sulfinimines. cymitquimica.comtheclinivex.comlookchem.comlookchem.comchemicalbook.com This reaction highlights how a keto-aldehyde can be used as a starting material to create chiral building blocks. Enantiopure sulfinimines are valuable intermediates in asymmetric synthesis, allowing for the stereocontrolled introduction of amine groups. lookchem.com This methodology is significant in the synthesis of chiral amines, which are prevalent in many pharmaceutical compounds. lookchem.com

Synthesis of Tetrahydropyran (B127337) (THP) Moieties and Natural Products

Substituted tetrahydropyran (THP) moieties are important structural motifs found in a variety of natural products with significant biological activities. nih.gov The synthesis of these structures often involves key intermediates that can be derived from or are structurally related to this compound. For example, in the total synthesis of the natural product (-)-centrolobine, an oxopentanal derivative is a key intermediate. nih.gov This intermediate undergoes a series of reactions, including a rhodium-catalyzed cyclization, to form the tetrahydropyran ring with high stereoselectivity. nih.gov Furthermore, the Knoevenagel condensation, a reaction that can involve aldehydes like this compound, is a widely used method in the total synthesis of natural products. sci-hub.se

Application in Coordination Chemistry (as 2,2-Dimethyl-3-oxopentanal (B180299) derivative)

The compound 2,2-dimethyl-3-oxopentanal, a derivative of this compound, is recognized for its utility in the field of coordination chemistry, where it can function as a ligand. biosynth.com Its role has been notably highlighted in studies related to the thermal stability of metal-organic precursors used in chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are critical processes for creating thin metal films.

Detailed Research Findings

Research into the surface chemistry of potential ALD precursors has provided significant insights into the behavior of complex ligands and their decomposition pathways. A key study investigated the thermal chemistry of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) (Ru(tmhd)₃) on a nickel (Ni(110)) single-crystal surface. acs.orgresearchgate.net This ruthenium complex is a potential precursor for depositing ruthenium-containing films. acs.org

The study utilized temperature-programmed desorption (TPD), X-ray photoelectron spectroscopy (XPS), and reflection–absorption infrared spectroscopy (RAIRS) to characterize the chemical transformations. acs.orgresearchgate.net It was observed that the molecularly adsorbed ruthenium compound reacts at approximately 310 K, leading to the reduction of the central Ru³⁺ ion to its metallic Ru⁰ state and the loss of its ligands. acs.org The diketonate ligand, once bonded to the nickel surface, begins to decompose at around 400 K. acs.orgresearchgate.net

More extensive decomposition of the ligand was observed at 535 K, which resulted in the formation of several gas-phase products, including 2,2-dimethyl-3-oxopentanal. acs.orgresearchgate.net This finding is significant as it identifies 2,2-dimethyl-3-oxopentanal as a fragmentation product of a larger, more complex ligand within a coordination compound under thermal stress. The early decomposition of the ligand on the metal surface indicates potential challenges for the clean deposition of metal films using such diketonate complexes. acs.org

The table below summarizes the key decomposition products generated from the diketonate ligand on the nickel surface at different temperatures as identified in the study.

| Temperature (K) | Gas-Phase Decomposition Products |

| 435 K | Carbon monoxide, Molecular hydrogen |

| 535 K | 2,2-Dimethyl-3-oxopentanal, Isobutene, Ketene, Carbon monoxide |

| > 535 K | Carbon dioxide, Molecular hydrogen |

| Data sourced from a study on the thermal chemistry of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) on a Ni(110) surface. acs.org |

Physicochemical Properties of 2,2-Dimethyl-3-oxopentanal

The properties of 2,2-dimethyl-3-oxopentanal are essential for understanding its behavior as a ligand and a chemical intermediate.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Boiling Point | 165.4 °C |

| CAS Number | 106921-60-2 |

| Data sourced from Biosynth and PubChem. biosynth.comnih.gov |

In a different area of advanced organic synthesis, 2,2-dimethyl-3-oxopentanal has been utilized as a starting material in a catalytic enantioselective Reformatsky reaction, demonstrating its utility in creating complex chiral molecules. epfl.ch

Biochemical Roles and Biological Activity Mechanisms

Precursor in Biosynthesis Pathways

Amino Acid Biosynthesis

2-Oxopentanal is identified as a potential precursor in the biosynthesis of certain amino acids. As an alpha-keto aldehyde, its structure is fundamentally related to amino acids through processes like transamination, where an amino group is transferred to a keto-acid backbone to form a new amino acid. While its role may not be as central as other alpha-keto acids, it serves as an intermediate in the synthesis of various organic compounds, which include precursors to amino acids.

Metabolic Intermediate Formation

This compound functions as a metabolic intermediate in various biological contexts. It is a dicarbonyl compound, featuring both an aldehyde and a ketone group, which makes it a reactive molecule in cellular environments. nih.gov This reactivity allows it to participate in numerous chemical transformations. For instance, it can be oxidized to form 2-oxopentanoic acid or reduced to yield 2-pentanol. Such reactions link it to different metabolic pathways. Furthermore, it is recognized as a product of lipid peroxidation, a process that contributes to oxidative stress within cells.

Link to Valproic Acid Metabolism

A significant aspect of this compound's biochemical role is its connection to the metabolism of valproic acid (VPA), a medication widely used for treating epilepsy and bipolar disorder. ontosight.ainih.gov VPA is extensively metabolized in the liver through several pathways, including oxidation and glucuronidation. nih.govpharmgkb.org this compound emerges as a metabolite of VPA, which is then processed into other compounds. ontosight.ai This link is clinically important, as some metabolites of VPA are associated with its therapeutic effects and potential toxicity. nih.govemdocs.net

Mechanisms of Cellular Interaction and Modulation

| Table 1: Enzyme Inhibition Profile of this compound | |

| Enzyme Target | Histone Deacetylase (HDAC) |

| Observed Effect | Inhibition of enzyme activity, involved in regulating gene expression. ontosight.ai |

| Relation to Valproic Acid | Both this compound and its parent compound, Valproic Acid, are known HDAC inhibitors. ontosight.aipharmgkb.org |

Mechanistic Basis for Apoptosis Induction in Cellular Models

The inhibition of HDAC enzymes by this compound is directly linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. ontosight.ai By blocking HDACs, this compound can lead to changes in gene expression that promote cell death. ontosight.ai This interaction with proteins involved in cellular signaling pathways is a key part of its biological significance. ontosight.ai The induction of apoptosis is a critical mechanism for anticancer agents. When apoptosis is triggered, cells undergo a series of morphological changes, including shrinkage, fragmentation, and the formation of apoptotic bodies, which are then cleared by phagocytic cells. nih.gov This process can be initiated through intrinsic pathways, which respond to cellular stress like DNA damage, or extrinsic pathways triggered by external signals. nih.govnih.gov Both pathways converge on the activation of caspases, the "executioner" enzymes of apoptosis. nih.govlibretexts.org

| Table 2: Cellular Effects of this compound | |

| Cellular Process | Apoptosis (Programmed Cell Death) |

| Mechanism | Induction of apoptosis in cancer cells through inhibition of HDAC enzymes and interaction with cellular signaling proteins. ontosight.ai |

| Associated Cellular Events | Activation of caspases, DNA fragmentation, cell shrinkage, and formation of apoptotic bodies. nih.govnih.gov |

Interaction with Key Proteins in Cellular Signaling Pathways

This compound has been identified as a biologically active molecule that can interact with proteins integral to cellular signaling pathways. ontosight.ai Its reactivity, attributed to the presence of both an aldehyde and a ketone functional group, allows it to modify cellular components. nih.gov Research indicates that this compound can influence cellular signaling, in part, by inhibiting histone deacetylase (HDAC) enzymes, which are crucial for regulating gene expression. ontosight.ai Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting an interaction with signaling pathways that control cell fate. ontosight.ai

The modification of proteins by this compound can lead to structural and functional changes. For example, studies have demonstrated that this compound can modify chaperone proteins such as BiP. This modification results in a loss of ATPase activity, a key function of this chaperone, while its ability to bind immunoglobulins is retained. Such specific alterations to protein function highlight the targeted nature of this compound's interactions within cellular signaling cascades.

Investigation of Cellular Adhesion Modulation via Aldehyde-Modified Phospholipids (B1166683)

Lipid peroxidation, a consequence of oxidative stress, generates various reactive aldehydes, including γ-ketoaldehydes (γKA), which can modify the amine headgroup of phosphatidylethanolamine (B1630911) (PE), a key component of cell membranes. capes.gov.br This modification of PE by aldehydes is hypothesized to be a contributing factor to the pro-inflammatory effects associated with lipid peroxidation. capes.gov.br

Research has shown that PE modified by specific aldehydes can induce the adhesion of monocytes, such as THP-1 monocytes, to endothelial cells—a critical step in the inflammatory process. capes.gov.br Specifically, PE modified by 4-oxo-pentanal, a structural relative of this compound, has been shown to induce THP-1 adhesion. capes.gov.brresearchgate.net This suggests that the formation of an N-pyrrole moiety on the PE headgroup is essential for this cellular activity. capes.gov.brresearchgate.net This modification of PE by aldehydes like 4-oxo-pentanal significantly alters membrane properties, including membrane curvature, which may contribute to the observed cellular responses. capes.gov.brresearchgate.net The ability of these aldehyde-modified phospholipids to induce adhesion molecule expression and increase pro-inflammatory cytokine mRNA in endothelial cells further underscores their role in mediating inflammation. capes.gov.brnih.gov

| Modifying Aldehyde | Effect on THP-1 Monocyte Adhesion | Key Structural Feature |

|---|---|---|

| 4-oxo-pentanal | Induces adhesion | N-pyrrole moiety |

| γ-ketoaldehydes (γKA) | Induces adhesion | N-pyrrole moiety |

| N-glutaroyl-PE | No induction of adhesion | - |

| C18:0N-acyl-PE | No induction of adhesion | - |

Association with Oxidative Stress Pathways and Lipid Peroxidation Products

This compound is associated with oxidative stress pathways as a product of lipid peroxidation. Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are abundant in cell membranes. mdpi.commdpi.com This process is initiated by reactive oxygen species (ROS) and results in a cascade of reactions that generate a variety of reactive aldehydes. mdpi.commdpi.com

These lipid-derived electrophiles, including 4-hydroxy-2-nonenal (4-HNE), malondialdehyde (MDA), and γ-ketoaldehydes (isolevuglandins), are known to be cytotoxic and contribute to cellular damage by reacting with proteins, DNA, and lipids. mdpi.commdpi.com The formation of these aldehydes is a key feature of oxidative stress, which is implicated in numerous pathological conditions. mdpi.com The presence of this compound and similar compounds is an indicator of ongoing lipid peroxidation and the associated cellular stress. ontosight.ai

Role in Protein Modification and Function Alteration

The chemical structure of this compound, containing reactive carbonyl groups, makes it capable of modifying proteins, a process known as post-translational modification. libretexts.orgthermofisher.com These modifications can occur on the amino acid side chains or at the protein's termini, expanding the chemical diversity of the proteome beyond the standard 20 amino acids. nih.govwikipedia.org

The covalent attachment of molecules like this compound to proteins can have significant consequences for protein function. libretexts.org Such modifications can alter the protein's conformation, which may in turn regulate its enzymatic activity by opening or closing access to the active site. libretexts.org For instance, the modification of the chaperone protein BiP by this compound leads to a loss of its ATPase activity. This demonstrates how a specific chemical modification can directly impact a protein's biological function. These changes in protein structure and function are crucial in cellular regulation and can be involved in various physiological and pathological processes. libretexts.orgthermofisher.com

Involvement in Protein Deglycation Processes (as 4,5-dihydroxy-2-oxopentanal)

A hydroxylated form of this compound, (S)-4,5-dihydroxy-2-oxopentanal, is implicated in protein deglycation processes. ebi.ac.uk Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, leading to the formation of Amadori products. ebi.ac.uk These products can be detrimental to protein function.

Phosphorylation by Plant Ribulosamine/Erythrulosamine 3-Kinase

In plants, an enzyme known as ribulosamine/erythrulosamine 3-kinase plays a role in a putative protein repair or deglycation process. ebi.ac.ukebi.ac.ukresearchgate.net This enzyme catalyzes the phosphorylation of ribulosamines and erythrulosamines that have formed on proteins. ebi.ac.ukebi.ac.uk This phosphorylation occurs on the third carbon of the sugar portion, rendering the modified amino acid unstable. ebi.ac.ukebi.ac.uk The unstable phosphorylated compound then decomposes, releasing a 2-oxo-3-deoxyaldose and inorganic phosphate, and regenerating the free amino group of the protein. ebi.ac.ukebi.ac.uk This process effectively removes the damaging sugar adduct from the protein. The plant enzyme shows a high affinity for erythrulosamine-lysine and ribulosamine-lysine. ebi.ac.uk This deglycation mechanism is thought to be particularly important in chloroplasts, where intermediates of the Calvin cycle, such as ribose 5-phosphate and erythrose 4-phosphate, are potent glycating agents. ebi.ac.ukebi.ac.uk

| Enzyme | Substrate | Action | Outcome |

|---|---|---|---|

| Plant Ribulosamine/Erythrulosamine 3-Kinase | Protein-bound ribulosamines and erythrulosamines | Phosphorylation at the C3 position of the sugar | Destabilization and detachment of the sugar, regenerating the protein's free amino group |

Participation in Maillard Degradation Processes (as related α-dicarbonyls)

This compound belongs to the class of α-dicarbonyl compounds, which are key intermediates in the Maillard reaction. acs.orgresearchgate.net The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, contributing to the color and flavor of many processed foods. acs.orgresearchgate.net

During the Maillard degradation of glucose, particularly in the presence of amino acids like lysine, a variety of α-dicarbonyl compounds are formed. acs.orgebi.ac.uk These include glyoxal (B1671930), methylglyoxal (B44143), and various deoxyosones. acs.orgresearchgate.net Research has specifically identified 4,5-dihydroxy-2-oxopentanal (also known as 3-deoxypentosone) as one of the α-dicarbonyls generated during the Maillard degradation of glucose. acs.orgebi.ac.ukresearchgate.net These reactive dicarbonyls can then participate in further reactions, such as the Strecker reaction, leading to the formation of aroma compounds and advanced glycation end-products (AGEs). tandfonline.com

Environmental and Atmospheric Chemistry Research on 2 Oxopentanal

Role as a Secondary Organic Aerosol (SOA) Precursor

Recent scientific studies have identified 2-oxopentanal as a precursor to secondary organic aerosols (SOA). SOA is formed in the atmosphere when volatile organic compounds (VOCs) are oxidized into less volatile products that can then partition into the particle phase. rsc.org The contribution of specific compounds like this compound to SOA formation is a key area of research for understanding air quality and climate. copernicus.orgiiasa.ac.at Computational models indicate that the keto-enol tautomerism of this compound influences its photodegradation pathways, a characteristic that distinguishes it from other atmospheric compounds like glyoxal (B1671930).

Atmospheric Formation Pathways

The formation of carbonyl compounds in the atmosphere is complex, often involving the oxidation of a wide range of precursor VOCs by agents such as the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). rsc.org

The oxidation of VOCs by the OH radical is a primary pathway for the formation of oxygenated products in the atmosphere. rsc.org However, specific research detailing the formation yield of this compound from the OH radical-initiated oxidation of hydrocarbons such as geraniol (B1671447) or 5-hydroxy-2-pentanone is not extensively documented in available literature. For comparison, studies on the structurally related isomer, 4-oxopentanal (B105764), have shown it to be a product of the OH-initiated reaction of 5-hydroxy-2-pentanone. publish.csiro.au

Ozonolysis, the reaction of compounds with ozone, is a significant process in atmospheric chemistry that cleaves carbon-carbon double and triple bonds to form carbonyl compounds. byjus.comquora.comquora.com The ozonolysis of the alkyne 1-pentyne (B49018) is a known chemical reaction that produces this compound. doubtnut.com While this provides a potential formation route, specific atmospheric studies quantifying the contribution of alkyne ozonolysis to ambient this compound concentrations are limited. Research on the ozonolysis of certain alkenes, such as (E)-2-heptenal, has also suggested the likely formation of this compound, though unambiguous confirmation requires further study.

Aqueous Phase Reactions and Atmospheric Aging Processes

Aqueous-phase chemistry within atmospheric aerosols and cloud droplets can significantly alter the composition and properties of particles. copernicus.org Dicarbonyl compounds, in particular, are known to undergo reactions with nitrogen-containing species like ammonium (B1175870) salts, leading to the formation of light-absorbing brown carbon (BrC). sandiego.educopernicus.org

As an α-dicarbonyl (1,2-dicarbonyl) compound, this compound is structurally similar to glyoxal and methylglyoxal (B44143), which are well-studied precursors for brown carbon via aqueous-phase reactions with ammonium sulfate (B86663) and amines. copernicus.orgrsc.org These reactions are a potential pathway for the formation of light-absorbing, higher molecular weight compounds. copernicus.org However, specific experimental studies detailing the browning chemistry and light-absorbing properties of products from the reaction of this compound with ammonium sulfate and ammonium nitrate are not prominent in the current body of scientific literature.

The formation of pyrrole (B145914) derivatives is a known outcome of the reaction between ammonia (B1221849) or ammonium salts and 1,4-dicarbonyls via the Paal-Knorr synthesis. Extensive research has demonstrated that 4-oxopentanal, a 1,4-dicarbonyl isomer of this compound, reacts with ammonium sulfate to form 2-methyl pyrrole as a key intermediate in its browning chemistry.

As this compound is a 1,2-dicarbonyl, it would not undergo the Paal-Knorr cyclization to form pyrrole rings. Instead, its reaction with ammonia or ammonium salts would be expected to form nitrogen-containing heterocyclic compounds such as imidazoles, similar to the well-documented reactions of glyoxal. copernicus.orgrsc.org There is currently a lack of specific studies in the available literature that investigate the formation of imidazole (B134444) or other N-heterocyclic derivatives from the aqueous-phase reaction of this compound.

Reactivity with Amino Acids and Amines in Atmospheric Contexts

This compound, a dicarbonyl compound, demonstrates significant reactivity with amino acids and amines, which are prevalent in the atmosphere, originating from both biological and anthropogenic sources. These reactions are crucial in the context of atmospheric chemistry as they contribute to the formation of secondary organic aerosols (SOA) and nitrogen-containing organic compounds (NOCs).

The reactions between this compound and amines or amino acids can lead to the formation of light-absorbing compounds, contributing to atmospheric brown carbon (BrC). For instance, studies on the similar compound 4-oxopentanal have shown that it readily reacts with a wide range of amino acids and amines in aqueous solutions to produce BrC. acs.orguci.edunih.gov The reaction of 4-oxopentanal with ammonium sulfate, a common atmospheric aerosol component, produces 2-methyl pyrrole, which can further react to form larger, light-absorbing molecules. acs.orguci.edunih.gov While secondary and tertiary amines cannot form pyrrole structures through the same intramolecular reaction, they can still participate in reactions like aldol (B89426) condensation, facilitated by their basicity, leading to products that absorb in the UV and visible regions. uci.edu

The reaction kinetics and product formation are influenced by factors such as the specific amine or amino acid involved and the pH of the reaction medium. acs.org For example, the reaction of glycolaldehyde (B1209225) with glycine (B1666218) and methylamine (B109427) shows pH-dependent rate constants. acs.org While direct kinetic data for this compound with a wide array of atmospheric amines is still an area of active research, the behavior of analogous aldehydes suggests that these reactions are a significant pathway for the chemical transformation of this compound in the atmosphere. acs.orgcopernicus.org The formation of nitrogen-containing heterocyclic compounds, such as pyridiniums from the reaction of acrolein with ammonia, highlights the potential for complex chemical products from the reactions of α,β-unsaturated carbonyls like this compound with atmospheric amines. copernicus.org

The table below summarizes the observed reactivity of a related compound, 4-oxopentanal, with various amines and amino acids, which provides insight into the potential reactivity of this compound.

| Reactant | Observed Product Type | Significance |

|---|---|---|

| Ammonium Sulfate | 2-Methyl Pyrrole (intermediate), Brown Carbon | Contributes to SOA and BrC formation. acs.orguci.edunih.gov |

| Primary Amines (e.g., Methylamine) | Products with UV/Visible Absorption | Forms light-absorbing organic compounds. uci.edu |

| Secondary Amines (e.g., Dimethylamine) | Products with UV/Visible Absorption (via aldol condensation) | Contributes to BrC formation through different mechanisms than primary amines. uci.edu |

| Amino Acids (e.g., Glycine) | Brown Carbon | Significant pathway for BrC formation in aqueous atmospheric phases. acs.orguci.edunih.govacs.org |

Influence of Dehydration Processes on Product Formation

Dehydration processes play a critical role in the formation of products from the reactions of this compound, particularly in atmospheric aerosols. The evaporation of water from aqueous droplets containing reactants can significantly accelerate reaction rates and influence the types of products formed.

Research on 4-oxopentanal has demonstrated that the formation of brown carbon (BrC) from its reaction with ammonium sulfate and ammonium nitrate is greatly accelerated upon evaporation of the solution. acs.orguci.edunih.gov This suggests that as atmospheric aerosol particles or cloud droplets containing these reactants undergo dehydration cycles, the concentration of the reactants increases, leading to faster reaction rates. This process is crucial for the formation of light-absorbing secondary organic aerosol (SOA).

The mechanism often involves an initial reaction in the aqueous phase, followed by dehydration to form more stable, and often more conjugated and light-absorbing, products. For example, the formation of dihydrofurans from the acid-catalyzed cyclization and subsequent dehydration of 1,4-hydroxycarbonyls is a known atmospheric process. researchgate.net Similarly, the reaction of 4-oxopentanal with ammonia involves a carbonyl-imine conversion followed by intramolecular cyclization, a process that is driven forward by the removal of water. uci.edu The resulting pyrrole can then undergo further reactions, leading to larger, conjugated products that contribute to BrC. uci.edu

These dehydration-driven reactions are not limited to reactions with inorganic nitrogen species. The formation of oligomers through aldol condensation reactions of carbonyl compounds is also promoted under conditions of low water activity. copernicus.org Therefore, the relative humidity of the atmosphere and the resulting water content of aerosol particles are key factors controlling the chemical fate of this compound and its contribution to SOA and BrC.

Photodegradation Pathways and Environmental Fate

The absorption of near-UV radiation by the carbonyl group in this compound can initiate photochemical reactions, influencing its environmental fate. copernicus.org While direct photolysis in the gas phase might be a minor removal pathway compared to reaction with hydroxyl radicals, photodegradation on surfaces and in the aqueous phase of aerosols and clouds can be significant. researchgate.netacs.org

Computational studies on organic carbonyls suggest that upon photoexcitation, if photolysis does not occur on the excited state, the molecule can relax to a highly energetic ground state ("hot" molecule) which can then undergo various reactions. copernicus.org For aldehydes, potential ground state reactions include concerted triple fragmentation and H₂ loss. copernicus.org Tautomerization to a more reactive enol form is also a possible pathway, especially for α,β-unsaturated carbonyls. copernicus.org

Contribution to Atmospheric Brown Carbon (BrC) Formation

This compound is a potential precursor to the formation of atmospheric brown carbon (BrC), which are light-absorbing organic compounds in aerosols that can impact the Earth's radiative balance. uci.eduosti.gov The formation of BrC from this compound is primarily driven by its reactions with nitrogen-containing compounds like ammonia, ammonium salts, and amino acids in the aqueous phase of atmospheric aerosols and clouds. acs.orguci.edunih.govrsc.org

Studies on the analogous compound 4-oxopentanal have shown that it reacts with ammonium sulfate to form BrC with a distinct absorption band. acs.orguci.edu The reaction proceeds through the formation of intermediates like 2-methyl pyrrole, which can then undergo further reactions to produce larger, conjugated, and light-absorbing oligomers. acs.orguci.eduuci.edu The evaporation of water from these aqueous reaction mixtures significantly accelerates the formation of BrC. acs.orguci.edunih.gov

Reactions of carbonyl compounds with amino acids, often referred to as Maillard-type reactions, are also a significant source of BrC. acs.org Research on various aldehydes has demonstrated that these reactions lead to the formation of nitrogen-containing heterocyclic oligomers and other chromophoric species. acs.orgacs.org The efficiency of BrC formation can vary depending on the specific carbonyl compound and the nitrogen-containing reactant. acs.org The table below, based on studies of related carbonyls, illustrates the potential for BrC formation from this compound.

| Reactant System | Key Observations | Relevance to this compound |

|---|---|---|

| 4-Oxopentanal + Ammonium Sulfate | Formation of BrC with absorption band at 505 nm, accelerated by evaporation. acs.orguci.edu | Suggests a significant pathway for BrC formation from this compound in the presence of ammonium salts. |

| 4-Oxopentanal + Amino Acids/Amines | Production of BrC in aqueous reactions. acs.orguci.edunih.gov | Indicates that reactions with a broad spectrum of atmospheric nitrogen compounds can lead to BrC. |

| Glycolaldehyde + Glycine/Methylamine | Formation of light-absorbing products, with kinetics dependent on pH. acs.org | Highlights the importance of environmental conditions on the rate of BrC formation. |

Modeling Atmospheric Concentrations and Dynamics

Modeling the atmospheric concentrations and dynamics of this compound is essential for understanding its impact on air quality and climate. concawe.euannualreviews.org Such models need to incorporate its sources, sinks, and transport. This compound can be emitted directly from biogenic sources or formed as a secondary product from the oxidation of other volatile organic compounds (VOCs). copernicus.orgresearchgate.net For example, 4-oxopentanal has been identified as an oxidation product of biogenic compounds. copernicus.org

Atmospheric models must consider the partitioning of this compound between the gas and particulate phases, which is influenced by its volatility and the properties of existing aerosols. copernicus.org The chemical sinks for this compound that need to be included in models are its reaction with atmospheric oxidants (e.g., OH radicals) and its multiphase reactions with water, amines, and amino acids in aerosols and clouds, which lead to the formation of SOA and BrC. acs.orgresearchgate.netuci.edu

The dynamics of this compound concentrations can be rapid, especially in environments with high concentrations of precursor VOCs and oxidants. rsc.org For instance, observations at a remote site in the Mediterranean showed variations in the concentration of 4-oxopentanal linked to air mass origin and photochemical activity. copernicus.org Accurately modeling these dynamics requires detailed kinetic and mechanistic data for its formation and loss processes, as well as reliable emission inventories. copernicus.orgcopernicus.org

Advanced Analytical and Spectroscopic Characterization of 2 Oxopentanal

Spectroscopic Techniques for Structural Elucidation and Dynamics

Spectroscopy provides an in-depth view of the molecular structure, bonding, and dynamic processes of 2-oxopentanal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational and tautomeric equilibria of dicarbonyl compounds like this compound in solution. ilkogretim-online.orgresearchgate.net The presence of multiple rotatable bonds and the potential for enolization mean that this compound can exist as a complex mixture of isomers. researchgate.net High-resolution ¹H and ¹³C NMR can be used to identify the specific conformers present and their relative populations under different solvent conditions. researchgate.net

For instance, studies on analogous β-ketoaldehydes show that they can exist in enhydrazine tautomeric forms in solution, which can be identified by characteristic signals in ¹H NMR spectra, such as two doublet signals with specific coupling constants. ilkogretim-online.org The choice of solvent (e.g., DMSO vs. hexane) can significantly influence the conformational equilibrium, and NMR is ideal for tracking these solvent-induced changes. The analysis of chemical shifts and coupling constants provides detailed insights into the geometry and electronic environment of the molecule.

Table 1: Hypothetical ¹H NMR Data for Conformational Analysis of this compound in Different Solvents This table is illustrative and based on typical values for similar compounds.

| Proton | Expected Chemical Shift (δ, ppm) in CDCl₃ | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -CHO | 9.5 - 9.7 | 9.6 - 9.8 | Singlet | N/A |

| -CH₂- (α to C=O) | 2.8 - 3.0 | 2.9 - 3.1 | Triplet | ~7.0 |

| -CH₂- (β to C=O) | 1.6 - 1.8 | 1.7 - 1.9 | Sextet | ~7.0 |

| -CH₃ | 0.9 - 1.1 | 1.0 - 1.2 | Triplet | ~7.0 |

Time-Resolved Fluorescence Spectroscopy (TRFS) is employed to investigate the dynamics of electronically excited states, providing insights into photophysical processes such as energy transfer and relaxation pathways. uantwerpen.bemdpi.com For a dicarbonyl compound like this compound, understanding the excited-state behavior is crucial, particularly in contexts like atmospheric chemistry and photochemistry. TRFS measures the decay of fluorescence intensity over time after excitation with a short pulse of light. horiba.comspectroscopyonline.com

This technique can distinguish between different fluorescent species or different excited states of the same species if they have distinct fluorescence lifetimes. horiba.com By analyzing the fluorescence decay kinetics at different wavelengths, one can construct time-resolved emission spectra (TRES), which map the spectral evolution of the emission over time. horiba.comspectroscopyonline.com This is particularly useful for studying processes like excited-state solvent reorientation or intramolecular proton transfer. While specific TRFS studies on this compound are not abundant in public literature, the technique is highly applicable for probing its excited-state dynamics, often in conjunction with computational modeling.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. ntu.edu.twcarleton.edu While XPS is typically applied to solid surfaces, it is highly relevant for studying the interaction of this compound and its derivatives with various materials, such as catalysts or atmospheric aerosols. biosynth.compolimi.it

For example, research on a related derivative, 2,2-dimethyl-3-oxopentanal (B180299), has utilized XPS to study its adsorption and desorption on a ruthenium surface. biosynth.com In such an analysis, high-resolution spectra of core levels (e.g., C 1s, O 1s) are acquired. Chemical shifts in the binding energies of these core electrons provide information about the oxidation state and local chemical environment of the element. ntu.edu.twresearchgate.net For instance, the C 1s spectrum of adsorbed this compound would show distinct peaks for the carbon atoms in the carbonyl (C=O), aldehyde (CHO), and alkyl (-CH₂-, -CH₃) groups, allowing for detailed characterization of surface-bound species. carleton.edu

Table 2: Representative Binding Energies for XPS Analysis of a this compound Derivative Based on general principles and data for similar organic compounds.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C=O (Ketone/Aldehyde) | ~288.0 |

| C-O | ~286.5 | |

| C-C / C-H | ~284.8 | |

| O 1s | C=O (Carbonyl) | ~532.0 |

| C-O-H (Adsorbed Water/Hydroxyl) | ~533.5 |

Photoelectron Spectroscopy (PES) encompasses both XPS (using X-ray sources) and Ultraviolet Photoelectron Spectroscopy (UPS, using UV sources). While XPS probes core-level electrons, UPS probes valence-level electrons, providing information about the molecular orbitals involved in bonding. Studies on derivatives like 2,2-dimethyl-3-oxopentanal have employed photoelectron spectroscopy to investigate their surface chemistry. biosynth.com

Furthermore, photoelectron spectra of negative ions (anions) of related organic molecules have been reported, providing fundamental data on electron affinities and the electronic structure of the corresponding neutral molecules. chemsrc.com This type of data is valuable for understanding the electron-accepting capabilities of this compound, which is relevant to its reactivity and role in atmospheric processes.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying functional groups and monitoring chemical reactions. For this compound, FTIR is particularly useful for tracking the formation and reactions of its two distinct carbonyl groups. The C=O stretching vibrations give rise to strong absorption bands in the infrared spectrum, typically in the region of 1600-1800 cm⁻¹. spectroscopyonline.com

The synthesis of this compound can be monitored by observing the appearance of the characteristic carbonyl peaks. For example, in the oxidation of 1,2-pentanediol, the progress can be followed by the emergence of the aldehyde and ketone C=O stretching bands. Furthermore, in atmospheric studies, in-situ FTIR has been used to monitor the ozonolysis of larger unsaturated aldehydes, where 2-oxoaldehydes like this compound are identified as potential products through their characteristic carbonyl absorption bands around 1757 cm⁻¹. conicet.gov.ar

Chromatographic and Mass Spectrometric Methods

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the separation, identification, and quantification of volatile and semi-volatile carbonyl compounds like this compound from complex mixtures, such as indoor air or atmospheric samples. rsc.orgrsc.orgscielo.br

Commonly, a derivatization step is required to enhance the stability and chromatographic behavior of small carbonyls. rsc.org A widely used reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with carbonyl groups to form stable oximes. researchgate.net These derivatives can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net The mass spectra of the PFBHA-derivatives provide clear molecular ions and fragmentation patterns that allow for unambiguous identification. For instance, the analysis of 4-oxopentanal (B105764), an isomer of this compound, has been successfully performed using this method. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detection, is another powerful technique, particularly for less volatile derivatives or when analyzing aqueous samples. rsc.orgcopernicus.org

For real-time, online analysis of volatile organic compounds, Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) has emerged as a highly sensitive method. rsc.orgrsc.org PTR-MS can detect carbonyl compounds directly in the gas phase with high time resolution, making it suitable for dynamic studies of atmospheric chemistry. rsc.org